molecular formula C8H7F2N3 B6267936 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene CAS No. 1604266-70-7

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene

Cat. No.: B6267936
CAS No.: 1604266-70-7
M. Wt: 183.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound has a molecular formula of C8H7F2N3 and a molecular weight of 183.16 . Its structure consists of a benzene ring substituted with two fluorine atoms and an azidoethyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene typically involves the azidation of a suitable precursor. One common method is the reaction of 2,4-difluorobenzyl alcohol with sodium azide in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups using suitable reagents.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the azido group.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the azido group.

    Reduction: Formation of 1-[(1R)-1-aminoethyl]-2,4-difluorobenzene.

    Oxidation: Formation of various oxidized derivatives of the azido group.

Scientific Research Applications

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene involves its interaction with molecular targets through its azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The compound can also interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-[(1R)-1-azidoethyl]-2,4-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.

    1-[(1R)-1-azidoethyl]-2,4-dibromobenzene: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chlorinated or brominated counterparts .

Properties

CAS No.

1604266-70-7

Molecular Formula

C8H7F2N3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.